Antimicrobial peptide, Lci
Description
Historical Context of Antimicrobial Peptide Research and the Emergence of LCI
The study of antimicrobial peptides dates back to the early 20th century with the discovery of lysozyme (B549824) by Alexander Fleming in 1922. unmc.edu This was followed by the identification of gramicidin (B1672133) in 1939, the first AMP isolated from a bacterium, specifically Brevibacillus brevis, and used clinically. unmc.edumdpi.com These early discoveries laid the groundwork for a burgeoning field of research focused on naturally occurring peptides with antimicrobial properties. Over the decades, thousands of AMPs have been identified from a wide array of organisms, including bacteria, fungi, plants, and animals, each with diverse structures and mechanisms of action. nih.gov
The emergence of LCI is situated within this broader history. LCI was first isolated from Bacillus subtilis strain A014. nih.govmdpi.com Initially, the low yield of LCI from its natural source posed a challenge for comprehensive study. sbmu.ac.ir This obstacle was later overcome through the development of recombinant expression systems, which allowed for the production of LCI in higher quantities, facilitating detailed structural and functional analyses. sbmu.ac.ir This progress has enabled a deeper understanding of LCI's potential and its place within the AMP landscape.
Classification and Distinctive Features of LCI within the Antimicrobial Peptide Landscape
Antimicrobial peptides are broadly classified based on their structure, amino acid composition, and biological activity. LCI is a cationic peptide composed of 47 amino acid residues. nih.govacs.org Its classification within the diverse world of AMPs is primarily defined by its unique structure.
The solution structure of LCI, determined by nuclear magnetic resonance (NMR) spectroscopy, reveals a novel topology dominated by a four-strand antiparallel β-sheet. nih.govacs.org This β-sheet structure is a key feature that distinguishes LCI from many other AMPs. nih.govmdpi.comnih.gov Unlike many other β-structured AMPs, LCI is notable for its lack of disulfide bridges or a circular structure, highlighting its novelty. nih.govacs.org
The classification of ribosomally synthesized antimicrobial peptides from Bacillus species often follows a system comprising Class I (small, post-translationally modified peptides or RiPPs), Class II (unmodified bacteriocins), and Class III (large antimicrobial proteins). nih.gov LCI, being a ribosomally synthesized peptide, fits into this classification framework.
Below is a table comparing the features of LCI with other well-known antimicrobial peptides:
| Feature | LCI | Nisin | Gramicidin S |
| Origin | Bacillus subtilis nih.govmdpi.com | Lactococcus lactis nih.gov | Brevibacillus brevis unmc.edu |
| Size (Amino Acids) | 47 nih.gov | 34 nih.gov | 10 (cyclic) |
| Structure | Four-strand antiparallel β-sheet nih.govacs.org | Contains lanthionine (B1674491) rings nih.gov | Cyclic β-sheet |
| Post-translational Modifications | None reported | Lanthionine and methyllanthionine bridges nih.gov | Cyclization |
Biological Role and Origin of LCI in Bacillus subtilis
LCI is a naturally produced secondary metabolite of Bacillus subtilis strain A014. nih.govmdpi.comuniprot.org In its native host, LCI functions as a defense molecule, exhibiting antimicrobial activity against other competing microorganisms. uniprot.org This is a common strategy employed by bacteria to thrive in their ecological niches. The production of such bioactive metabolites is a hallmark of the Bacillus subtilis group. nih.govmdpi.com
The primary biological role of LCI is its antibacterial activity. uniprot.org It has demonstrated strong efficacy against plant pathogens such as Xanthomonas campestris pv. oryzae and Pseudomonas solanacearum. nih.govacs.org Xanthomonas campestris is responsible for causing leaf blight disease in rice, a significant threat to agricultural production. nih.govmdpi.com The targeted action of LCI against these pathogens underscores its potential importance in biocontrol applications. While potent against certain bacteria, LCI does not show activity against others like E. coli or Pectobacterium carotovorum subsp. carotovorum under some reported conditions. uniprot.org The peptide is also noted to be heat stable and resistant to some proteases like trypsin and pepsin, but susceptible to others such as pronase E and proteinase K. uniprot.org
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
AIKLVQSPNGNFAASFVLDGTKWIFKSKYYDSSKGYWVGIYE |
Origin of Product |
United States |
Structural Biology and Biophysical Characterization of Lci
Primary Amino Acid Sequence Analysis of LCI
Table 1: Primary Amino Acid Sequence of Lci
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Ala | A |
| 2 | Ile | I |
| 3 | Lys | K |
| 4 | Leu | L |
| 5 | Val | V |
| 6 | Gln | Q |
| 7 | Ser | S |
| 8 | Pro | P |
| 9 | Asn | N |
| 10 | Gly | G |
| 11 | Asn | N |
| 12 | Phe | F |
| 13 | Ala | A |
| 14 | Ala | A |
| 15 | Ser | S |
| 16 | Phe | F |
| 17 | Val | V |
| 18 | Leu | L |
| 19 | Asp | D |
| 20 | Gly | G |
| 21 | Thr | T |
| 22 | Lys | K |
| 23 | Trp | W |
| 24 | Ile | I |
| 25 | Phe | F |
| 26 | Lys | K |
| 27 | Ser | S |
| 28 | Lys | K |
| 29 | Tyr | Y |
| 30 | Tyr | Y |
| 31 | Asp | D |
| 32 | Ser | S |
| 33 | Ser | S |
| 34 | Lys | K |
| 35 | Gly | G |
| 36 | Tyr | Y |
| 37 | Trp | W |
| 38 | Val | V |
| 39 | Gly | G |
| 40 | Ile | I |
| 41 | Tyr | Y |
| 42 | Glu | E |
| 43 | Val | V |
| 44 | Trp | W |
| 45 | Asp | D |
| 46 | Arg | R |
| 47 | Lys | K |
Solution Structure Determination of LCI
The three-dimensional structure of Lci in solution was determined to provide insights into its mechanism of action.
Table 2: Structural Elements of Lci
| Structural Feature | Description |
| Secondary Structure | Predominantly a four-strand antiparallel β-sheet |
| Tertiary Structure | A novel topology defined by the folding of the β-sheet |
Comparative Structural Analysis of LCI with Other β-Structure Antimicrobial Peptides
When compared to other antimicrobial peptides that also adopt a β-sheet structure, Lci displays a novel structural arrangement. A significant distinguishing feature is the absence of disulfide bridges, which are commonly found in other β-sheet antimicrobial peptides to stabilize their structure. Furthermore, Lci does not possess a circular structure. This lack of covalent cross-linking suggests that its three-dimensional fold is maintained primarily through non-covalent interactions.
Table 3: Comparative Features of Lci and Other β-Structure AMPs
| Feature | Lci | Other β-Structure AMPs (General) |
| Predominant Secondary Structure | Four-strand antiparallel β-sheet | β-sheets (various arrangements) |
| Disulfide Bridges | Absent | Often present |
| Circular Structure | Absent | Occasionally present |
Conformational Dynamics and Structural Stability of LCI
The structural stability of Lci is noteworthy, given the absence of disulfide bonds. The stability of its four-strand antiparallel β-sheet is attributed to a network of hydrogen bonds and other intramolecular interactions. The conformational dynamics of Lci are likely integral to its function, allowing for the necessary flexibility to interact with and disrupt bacterial membranes. The unique structural properties of Lci, being a novel β-structure antimicrobial peptide without disulfide bridges or a circular backbone, indicate that its stability and dynamic behavior are governed by its specific amino acid sequence and the resulting folded architecture.
Mechanisms of Antimicrobial Action of Lci
Interactions with Microbial Cell Envelopes and Cellular Components
As a cationic peptide, Lci's initial interaction with microbial cells is governed by electrostatic attraction. The positively charged peptide is drawn to the net negative charge of bacterial surfaces, which is a hallmark of both Gram-positive and Gram-negative bacteria. This negative charge is primarily due to molecules like lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and teichoic acids embedded in the peptidoglycan layer of Gram-positive bacteria. nih.govnih.gov
Research on a functionally critical, aromatic-rich C-terminal fragment of Lci (LCI22-47) has demonstrated that it preferentially binds to negatively-charged lipids, which are abundant in bacterial membranes. nih.gov This binding is the precursor to membrane disruption. Studies have shown that this Lci fragment effectively permeabilizes the outer membrane of Escherichia coli, indicating that a key mechanism of its action is the physical disruption of this protective barrier. nih.govresearchgate.net This permeabilization allows the peptide to access deeper cellular structures.
Specificity of LCI Against Target Microorganisms
Lci exhibits potent activity against a targeted spectrum of microbes, with a particular efficacy against significant plant pathogens.
Lci, produced by Bacillus subtilis, demonstrates strong antimicrobial activity against the phytopathogens Xanthomonas campestris pv Oryzae and Pseudomonas solanacearum PE1. The action of lipopeptides from Bacillus species against Xanthomonas campestris is a well-documented phenomenon in biological control strategies for plant diseases. scielo.br The ability of Lci to disrupt the cellular envelopes of these pathogens is a key factor in its efficacy as a biocontrol agent.
The antimicrobial reach of Lci extends beyond plant pathogens. The C-terminal amidated peptide of Lci shows potent activity against both Gram-negative and Gram-positive bacteria. nih.gov Notably, it is effective against Escherichia coli, methicillin (B1676495) and gentamicin-resistant Staphylococcus aureus (MRSA), and the rice pathogen Xanthomonas oryzae pv. oryzae, with lethal concentrations reported at or below 4 μM. nih.gov Furthermore, peptides produced by Bacillus velezensis, the species classification for many Lci-producing strains, have demonstrated a broad spectrum of inhibition against clinically relevant pathogens, including Clostridium difficile, Enterococcus faecalis, and Klebsiella pneumoniae. asm.orgnih.gov
Antibacterial Spectrum of Lci C-Terminal Peptide (LCI22-47)
| Bacterial Species | Gram Type | Noteworthy Resistance | Lethal Concentration (μM) | Reference |
|---|---|---|---|---|
| Escherichia coli | Gram-Negative | - | ≤4 | nih.gov |
| Staphylococcus aureus | Gram-Positive | Methicillin & Gentamicin-Resistant (MRSA) | ≤4 | nih.gov |
| Xanthomonas oryzae pv. oryzae | Gram-Negative | Phytopathogen | ≤4 | nih.gov |
Molecular and Cellular Targets of LCI Activity
The primary molecular target of Lci is the bacterial membrane system. Its interaction is initiated by binding to negatively charged lipid components, leading to a compromise of the membrane's structural integrity. nih.gov However, research indicates that this may not be the peptide's only mode of action.
A significant finding is that while the Lci C-terminal fragment permeabilizes the outer membrane of E. coli, it does not appear to cause similar permeabilization of the inner cytoplasmic membrane. nih.govresearchgate.net This suggests a more complex mechanism than simple cell lysis through pore formation. The lack of inner membrane disruption implies that membrane permeabilization may not be the sole cause of cell death. nih.gov This has led to the hypothesis that after breaching the outer defenses, Lci or its fragments may translocate into the cell to engage with intracellular targets. frontiersin.org Such intracellular mechanisms could involve the inhibition of essential cellular processes through binding to nucleic acids or interfering with protein functions, a mode of action observed in other antimicrobial peptides. frontiersin.org Therefore, Lci likely employs a dual-action mechanism: it disrupts the outer membrane and subsequently acts on vital intracellular components.
Molecular Genetics and Heterologous Production of Lci
Genomic Context and Encoding Gene of LCI
LCI is a 47-residue cationic antimicrobial peptide originally identified from Bacillus subtilis. The gene encoding LCI, designated as lci, has been found in the genomes of various Bacillus species, indicating a degree of conservation within this genus. Genomic analysis has revealed the presence of the lci gene in strains of B. amyloliquefaciens and B. methylotrophicus, sharing a high degree of sequence identity (98–100%) with the lci gene from B. subtilis. This suggests a common evolutionary origin and likely a conserved function for this peptide among these closely related species.
The genomic neighborhood of the lci gene is of significant interest for understanding its regulation and potential coordinated expression with other genes. While detailed analyses of the complete operon structure containing the lci gene are still emerging, the study of biosynthetic gene clusters for antimicrobial peptides in Bacillus species often reveals co-localization of genes involved in production, modification, and immunity.
Transcriptional and Translational Regulation of LCI Expression
The expression of antimicrobial peptides in bacteria is a tightly regulated process, often induced in response to specific environmental cues or cell-density-dependent signaling, such as quorum sensing. In Bacillus subtilis, the production of various bacteriocins is controlled by complex regulatory networks, frequently involving two-component systems that sense external signals and activate transcriptional regulators.
While specific studies detailing the transcriptional and translational regulation of the LCI gene are limited, general mechanisms in Bacillus provide a framework for its likely control. Bacterial promoters contain conserved sequences at the -10 and -35 regions upstream of the transcription start site, which are recognized by the sigma factor of the RNA polymerase. The specific sigma factor involved can determine the conditions under which the gene is transcribed. For instance, the expression of many stress-response and secondary metabolite genes in B. subtilis is under the control of alternative sigma factors that are activated during the stationary phase of growth or in response to environmental challenges.
Translational regulation in bacteria is primarily controlled by the efficiency of ribosome binding to the messenger RNA (mRNA). This is largely determined by the sequence of the ribosome-binding site (RBS), also known as the Shine-Dalgarno sequence, located upstream of the start codon. The secondary structure of the mRNA in this region can also play a significant role, as structures that obscure the RBS can inhibit translation initiation.
Bioprocess Development for LCI Production
The limitations of isolating LCI from its natural source, such as low yields, have driven the development of bioprocesses for its production in heterologous hosts. Recombinant expression offers the potential for high-yield, scalable, and cost-effective production of this promising antimicrobial peptide.
Production in Recombinant Host Systems (e.g., Escherichia coli, Corynebacterium glutamicum)
Escherichia coli and Corynebacterium glutamicum have been successfully employed as host systems for the recombinant production of LCI.
Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and well-characterized genetics. However, the production of antimicrobial peptides in E. coli can be challenging due to their potential toxicity to the host and susceptibility to degradation by intracellular proteases. To overcome these issues, LCI is often expressed as a fusion protein, where it is linked to a larger, more stable protein partner. This strategy can mask the antimicrobial activity of LCI and protect it from proteolytic cleavage.
Corynebacterium glutamicum has emerged as an excellent alternative host for the production of secreted proteins, including antimicrobial peptides. This Gram-positive bacterium is generally recognized as safe (GRAS) and has a low level of extracellular protease activity, which is advantageous for producing intact peptides. Studies have demonstrated the successful secretory production of LCI in C. glutamicum, offering a significant advantage in downstream processing as the product is released into the culture medium, simplifying its separation from cellular components.
| Host Organism | Expression Strategy | Reported Titer (mg/L) | Reference |
| Corynebacterium glutamicum | Secretory production | 130 | patsnap.com |
| Escherichia coli | Fusion protein (eGFP-LCI) | ~35 (calculated based on 3.7-fold lower yield than C. glutamicum) | patsnap.com |
Optimization of Secretion and Titer in Heterologous Expression Systems
Achieving high titers of recombinant LCI is a key objective in bioprocess development. Several strategies have been employed to optimize its production, particularly in secretory systems like Corynebacterium glutamicum.
One successful approach involved a 40-hour expression in a rich medium (brain heart infusion), which resulted in a significantly higher titer of 130 mg/L for LCI. This represents a 3.7-fold increase compared to the yields obtained with an eGFP-LCI fusion protein in E. coli patsnap.com. The high purity of the secreted LCI from C. glutamicum is a notable advantage, simplifying subsequent purification steps patsnap.com.
Further optimization can involve modifying fermentation parameters such as temperature, pH, and nutrient feeding strategies. For secretory production, the choice of signal peptide fused to LCI is also critical for efficient translocation across the cell membrane.
Advanced Purification Methodologies for LCI
The purification of recombinant LCI from the complex mixture of host cell proteins and media components is a critical step to obtain a highly pure and active product. A multi-step purification strategy is often employed, combining different chromatographic techniques based on the physicochemical properties of the peptide.
For LCI expressed with an affinity tag, such as a polyhistidine-tag (His-tag), Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used initial capture step. This technique utilizes the high affinity of the histidine tag for metal ions (commonly nickel or cobalt) immobilized on a resin. The tagged LCI binds to the resin while most host cell proteins are washed away. The bound peptide is then eluted using a competitor molecule like imidazole (B134444) or by changing the pH. nih.govthermofisher.comcytivalifesciences.com
Following the initial capture, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and highly effective method for polishing LCI to a high degree of purity. nih.gov This technique separates peptides based on their hydrophobicity. The peptide mixture is loaded onto a column with a hydrophobic stationary phase (e.g., C8 or C18) in a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) is then applied, causing peptides to elute based on their relative hydrophobicity, with more hydrophobic peptides being retained longer. The use of slow acetonitrile (B52724) gradients has been shown to provide excellent resolution and high recovery of purified antimicrobial peptides. nih.gov
For secreted LCI from Corynebacterium glutamicum, the purification process is significantly simplified due to the low levels of contaminating proteins in the culture supernatant. patsnap.com This high initial purity allows for a more streamlined and cost-effective downstream processing protocol.
Engineering and Rational Design of Lci Derivatives
Amino Acid Substitution and Truncation Studies for Activity Enhancement
Amino acid substitution is a fundamental strategy in peptide engineering to enhance antimicrobial activity. This involves replacing specific amino acids to modulate key physicochemical properties like charge, hydrophobicity, and amphipathicity, which are crucial for antimicrobial efficacy. For instance, substituting neutral or acidic residues with cationic amino acids such as lysine (B10760008) or arginine can increase the net positive charge of the peptide, thereby strengthening its initial electrostatic interaction with negatively charged bacterial membranes. Conversely, strategic replacement with hydrophobic residues can enhance the peptide's ability to penetrate and disrupt the lipid bilayer.
Truncation studies, which involve the systematic removal of amino acids from the N- or C-terminus, are employed to identify the minimal sequence required for antimicrobial activity. This approach can lead to the development of shorter, more cost-effective peptide derivatives that retain or even exceed the potency of the full-length peptide. For example, studies on other antimicrobial peptides have shown that truncated analogs can exhibit enhanced activity by optimizing the balance between cationicity and hydrophobicity. While specific truncation studies on LCI are not extensively documented in publicly available literature, the aromatic-rich C-terminal region of LCI has been identified as a potent antimicrobial peptide in its own right. medchemexpress.com
| Strategy | Modification | Rationale | Potential Outcome |
| Amino Acid Substitution | Replace neutral/acidic residues with Lysine/Arginine | Increase net positive charge | Enhanced binding to bacterial membranes |
| Introduce more hydrophobic residues (e.g., Tryptophan, Leucine) | Increase hydrophobicity | Improved membrane insertion and disruption | |
| Truncation | N-terminal or C-terminal deletions | Identify minimal active domain | Shorter, more potent, and cost-effective peptides |
Directed Evolution and High-Throughput Screening Approaches for LCI Improvement
Directed evolution is a powerful technique for improving the properties of proteins and peptides like LCI without a priori knowledge of their structure-activity relationships. This method involves generating a large library of LCI variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with enhanced antimicrobial activity.
One notable application of directed evolution to LCI focused on improving its binding affinity to polypropylene (B1209903) surfaces. Using a knowledge-gaining directed evolution strategy known as KnowVolution, researchers identified key amino acid positions that govern the peptide's binding properties. researchgate.net This approach combined random mutagenesis with computational predictions to guide the evolutionary process. A single round of KnowVolution identified eight crucial positions (D19, S27, Y29, D31, G35, I40, E42, and D45) influencing the interaction of LCI with polypropylene in the presence of a surfactant. researchgate.net The recombination of two identified beneficial mutations (Y29R and G35R) resulted in a variant with a 5.4-fold stronger binding affinity. researchgate.net
High-throughput screening methods are essential for efficiently interrogating large libraries of peptide variants. nih.gov These methods can be based on various principles, including:
Microtiter plate-based assays: These assays measure the minimum inhibitory concentration (MIC) of peptide variants against target microorganisms in a 96-well or 384-well format.
Fluorescence-based screening: This can involve using fluorescent dyes that report on bacterial membrane integrity or metabolic activity to quickly assess the antimicrobial efficacy of a large number of peptides.
Cell surface display systems: In this approach, peptide variants are displayed on the surface of a host organism, such as yeast or bacteria, and those with high affinity for a target can be isolated using fluorescence-activated cell sorting (FACS).
These approaches accelerate the discovery of LCI derivatives with significantly improved properties.
Structure-Activity Relationship (SAR) Studies of LCI Mutants and Chimeric Peptides
Structure-activity relationship (SAR) studies are crucial for understanding how the three-dimensional structure of LCI correlates with its antimicrobial function. The solution structure of LCI reveals a novel topology dominated by a four-strand antiparallel β-sheet, without any disulfide bridges, which is unique among known β-structure antimicrobial peptides. nih.govacs.org This distinct structure provides a framework for designing mutants with enhanced activity.
SAR studies on LCI mutants would involve creating specific amino acid substitutions based on the known structure and assessing their impact on antimicrobial activity. For example, mutations could be introduced to:
Increase amphipathicity: By strategically placing cationic and hydrophobic residues on opposite faces of the β-sheet, the peptide's ability to interact with and disrupt bacterial membranes can be enhanced.
Stabilize the structure: Introducing residues that favor β-sheet formation could improve the peptide's stability in biological environments.
Modulate self-assembly: Understanding how LCI molecules interact with each other could lead to the design of mutants with improved activity and reduced toxicity.
Chimeric peptides represent another avenue for engineering LCI derivatives. This involves fusing the active domain of LCI with other peptide sequences to confer novel properties. For instance, LCI could be linked to:
A cell-penetrating peptide: This could enhance its uptake into bacterial cells, potentially allowing it to interact with intracellular targets.
A targeting peptide: This could direct LCI to specific pathogens, increasing its efficacy and reducing off-target effects.
Another antimicrobial peptide: Creating a hybrid peptide with a different mechanism of action could result in synergistic activity and a broader antimicrobial spectrum.
| Peptide Type | Design Principle | Desired Outcome |
| LCI Mutants | Altering charge, hydrophobicity, and amphipathicity based on 3D structure. | Enhanced antimicrobial potency and selectivity. |
| Chimeric Peptides | Fusing LCI with other functional peptide domains. | Novel properties such as improved targeting, synergistic effects, and broader activity spectrum. |
Integration of Non-Natural Amino Acids for Enhanced Properties
The incorporation of non-natural amino acids (nnAAs) into the LCI sequence offers a powerful strategy to overcome some of the limitations of natural peptides, such as susceptibility to proteolytic degradation and limited chemical diversity. frontiersin.org Introducing nnAAs can confer a range of beneficial properties:
Enhanced Proteolytic Stability: The peptide backbone can be made resistant to proteases by incorporating D-amino acids or other nnAAs that are not recognized by these enzymes. This can significantly increase the in vivo half-life of the peptide.
Improved Structural Stability: Certain nnAAs can be used to constrain the peptide's conformation, for example, by promoting the formation of stable secondary structures like β-sheets, which are predominant in LCI.
Novel Chemical Functionalities: nnAAs can introduce chemical groups not found in the 20 canonical amino acids, such as halogens, azides, or alkynes. These groups can be used for specific labeling, imaging, or to create novel interactions with bacterial targets.
The incorporation of nnAAs can be achieved through both chemical peptide synthesis and in vivo methods using engineered orthogonal translation systems. frontiersin.orgyoutube.com This approach allows for the creation of LCI derivatives with precisely tailored properties that are not accessible through conventional mutagenesis of proteinogenic amino acids.
Biotechnological and Industrial Applications of Lci Non Clinical Human Focus
Applications in Agriculture and Crop Protection
The agricultural industry faces ongoing challenges from plant pathogens that cause significant crop losses. Antimicrobial peptides (AMPs) like Lci are being explored as sustainable and effective alternatives to conventional chemical pesticides, which can have negative environmental impacts and lead to pathogen resistance. nih.govmdpi.com
Lci has demonstrated potent activity against several economically important plant pathogens. medchemexpress.com Research has confirmed its efficacy against Gram-negative bacteria such as Xanthomonas campestris pv. oryzea and Pseudomonas solanacearum PE1, which are responsible for diseases in a wide range of crops. nih.govresearchgate.net The C-terminal region of Lci, which is rich in aromatic residues, has been identified as a potent antimicrobial domain in itself, exhibiting strong activity against Xanthomonas oryzae pv. oryzae. researchgate.net
The mechanism of action of AMPs in plants often involves the disruption of pathogen cell membranes, a process to which it is difficult for microbes to develop resistance. mdpi.com This makes peptides like Lci attractive candidates for developing new biopesticides for sustainable agriculture. mdpi.com
| Target Pathogen | Lci Efficacy | Reference |
| Xanthomonas campestris pv. oryzea | Strong antimicrobial activity | nih.gov |
| Pseudomonas solanacearum PE1 | Strong antimicrobial activity | nih.gov |
| Xanthomonas oryzae pv. oryzae | Potent activity (lethal concentrations ≤4 μM for C-terminal fragment) | researchgate.net |
The application of antimicrobial peptides in agriculture can also influence the complex microbial communities on and within plants, known as the plant microbiome. While direct studies on Lci's specific impact on the broader plant microbiome are emerging, the targeted action of AMPs suggests they could be used to selectively inhibit pathogens without harming beneficial microorganisms. The introduction of AMPs can create a more favorable microbial balance, promoting plant health and growth. The use of bacteria that produce AMPs, such as Bacillus velezensis, is a common strategy in developing biocontrol products for integrated pest management, supporting a healthy microbiota balance. researchgate.net
Utility as a Polymer Binding Peptide in Material Science
A significant and well-researched industrial application of Lci is its function as a polymer-binding peptide (PBP). nih.govrsc.org This property allows for the functionalization of polymer surfaces, creating materials with novel characteristics, such as antimicrobial coatings. nih.gov The binding of Lci to polymers is mediated by a combination of hydrophobic and electrostatic interactions, as well as hydrogen bonding. nih.gov
The ability of Lci to bind to polymer surfaces is being exploited to create antimicrobial coatings that can prevent the formation of biofilms. nih.govrsc.org Biofilms are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate, posing problems in various industrial and medical settings. By immobilizing Lci on a polymer surface, a material can be created that actively kills bacteria upon contact, thus preventing the initial stages of biofilm formation. diva-portal.orgd-nb.info
Research has focused on improving the binding affinity of Lci to specific polymers like polypropylene (B1209903) (PP) to create more robust and effective antimicrobial surfaces. nih.govresearchgate.net Through directed evolution techniques, variants of Lci have been developed with significantly enhanced binding strength, even in the presence of surfactants commonly found in detergents. nih.govnih.gov For instance, the Lci variant KR-2, with two amino acid substitutions (Y29R and G35R), exhibited a 5.4-fold stronger binding to polypropylene compared to the wild type. nih.govresearchgate.net This enhanced binding capacity is crucial for the longevity and efficacy of antimicrobial coatings in practical applications. nih.gov
| Lci Variant | Target Polymer | Binding Improvement (vs. Wild Type) | Maximum Binding Capacity (pmol/cm²) | Reference |
| Wild Type (WT) | Polypropylene (PP) | - | Not specified | nih.govresearchgate.net |
| KR-2 (Y29R, G35R) | Polypropylene (PP) | 5.4 ± 0.5-fold stronger | 8.8 ± 0.1 | nih.govresearchgate.net |
| M1-PP (I24T, Y29H, E42K) | Polypropylene (PP) | Up to 3-fold improved | Not specified | nih.gov |
| M2-PP (D31V, E42G) | Polypropylene (PP) | Up to 3-fold improved | Not specified | nih.gov |
Potential in Veterinary Medicine and Animal Health (Non-human animal models)
The rise of antimicrobial resistance is a significant concern in both human and veterinary medicine, driving the search for alternatives to conventional antibiotics. veterinary-practice.comfrontiersin.org Antimicrobial peptides are promising candidates for use in animal health due to their broad-spectrum activity and novel mechanisms of action. madbarn.com
Lci has shown significant potential for controlling bacterial infections in aquaculture. A recent study demonstrated the effectiveness of Lci isolated from Bacillus velezensis against Aeromonas hydrophila, a common and serious pathogen in largemouth bass. nih.gov Dietary supplementation with B. velezensis producing Lci significantly improved the survival rate of the fish and reduced the bacterial load in the liver. nih.govresearchgate.net
The study further revealed that Lci acts by disrupting the membrane integrity of A. hydrophila, reducing its biofilm formation and motility. nih.gov Transcriptomic analysis showed that Lci downregulates genes in the pathogen associated with flagellar assembly and peptidoglycan synthesis. nih.gov These findings highlight the potential of Lci and Lci-producing bacteria as effective alternatives to antibiotics for controlling pathogenic infections in aquaculture. nih.govresearchgate.net While direct applications in terrestrial livestock are still under investigation, the success in aquaculture models suggests a broader potential for Lci in managing infections in other animal species. frontiersin.org
Computational and Bioinformatic Analyses of Lci
Prediction of LCI Homologs and Analogs Across Microbial Genomes
Bioinformatic approaches are crucial for identifying homologs (genes sharing sequence identity) and analogs of Lci in other organisms. This process typically begins by using the amino acid sequence of Lci as a query to search comprehensive protein and genome databases.
Methodologies for Homolog Prediction:
Sequence Homology Searches: Tools like BLAST (Basic Local Alignment Search Tool) are employed to scan microbial genomes for sequences with significant similarity to Lci. The results can help identify both orthologs, which are genes in different species that originated from a single gene in a shared ancestor, and paralogs, which arise from gene duplication events within the same organism. nih.gov
Protein Language Models (pLMs): Modern computational methods utilize advanced artificial intelligence architectures, such as pLMs, which can generate numerical representations (embeddings) of protein sequences. biorxiv.org These embeddings capture complex biochemical and evolutionary information, allowing for highly efficient and accurate detection of remote homologs that might be missed by traditional sequence alignment methods. biorxiv.org
The identification of Lci homologs across a diverse range of bacteria can provide insights into the evolutionary conservation of its structure and function, potentially revealing key residues that are critical for its antimicrobial activity.
| Bioinformatic Approach | Description | Typical Application for LCI | Potential Insights |
|---|---|---|---|
| Sequence Alignment (e.g., BLAST) | Compares the primary amino acid sequence of LCI against genomic and protein databases to find statistically significant matches. | Identifying close homologs in other Bacillus species or related bacteria. | Reveals conserved sequence motifs and identifies orthologs and paralogs. |
| Protein Language Models (pLMs) | Uses deep learning to create context-aware numerical representations of protein sequences for comparison. | Detecting remote homologs in distantly related microbial species that share structural or functional similarity despite low sequence identity. | Uncovers novel peptide families that may share LCI's unique β-sheet fold. |
| Synteny Analysis | Examines the conservation of gene order in the genomic regions flanking the potential homolog's location. | Confirming orthologous relationships by demonstrating a shared genomic context with LCI. | Strengthens evidence for a shared evolutionary origin and likely function. |
Molecular Dynamics Simulations of LCI-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules, providing a detailed, atomic-level view of the interactions between peptides and lipid membranes. mdpi.com For Lci, MD simulations have been instrumental in elucidating its binding mechanisms.
All-atom MD simulations have been used to study the interaction between Lci and various polymer surfaces, which can serve as mimics for biological interfaces. nhr4ces.de These studies have successfully revealed the molecular basis for its binding capabilities. nhr4ces.de Using force fields like AMBER99SB-ILDN, researchers have proposed a multi-step binding mechanism for Lci, which involves: nhr4ces.de
Anchoring: The initial contact of the peptide with the surface.
Locking-down: Conformational changes that secure the peptide's position.
Full Adsorption: The final stable binding state on the surface.
These simulations can identify the specific amino acid residues that are most critical for binding, guiding future peptide design efforts. nhr4ces.de Coarse-grained MD simulations are also widely used to study peptide-membrane interactions over longer timescales, allowing researchers to model processes like membrane insertion and the formation of pores. nih.govnih.gov Such simulations are essential for understanding how cationic peptides like Lci selectively target and disrupt the negatively charged membranes of bacteria. nih.gov
| Simulation Type | Level of Detail | Key Application for LCI | Information Gained |
|---|---|---|---|
| All-Atom MD | Explicitly models every atom in the system (peptide, lipids, water, ions). | Investigating specific residue interactions, conformational changes of LCI upon binding, and initial binding events. nhr4ces.de | High-resolution view of binding poses and the role of individual amino acids. nhr4ces.de |
| Coarse-Grained MD | Groups of atoms are represented as single particles to simplify the system. | Simulating longer timescale events like peptide insertion, aggregation on the membrane surface, and membrane disruption. nih.govnih.gov | Understanding of the overall mechanism of action and thermodynamic properties like binding free energy. |
| Steered MD | Applies an external force to pull the peptide along a specific path (e.g., through a membrane). | Calculating the energy required for LCI to penetrate the lipid bilayer. nih.gov | Provides a quantitative measure of the energy barrier for membrane translocation. nih.gov |
De Novo Peptide Design Methodologies Inspired by LCI
De novo design involves creating entirely new peptide sequences with desired properties, often using an existing peptide as a structural template. nih.gov LCI's unique, stable β-sheet structure, which is maintained without disulfide bonds, makes it an excellent scaffold for designing novel antimicrobial agents. nih.gov
Rational design is a primary approach, where structural and bioinformatic tools are used to predict effective amino acid sequences and physicochemical properties. nih.gov Design strategies inspired by LCI would focus on optimizing key features known to influence antimicrobial efficacy, such as:
Cationicity: Increasing the net positive charge by incorporating residues like lysine (B10760008) and arginine to enhance attraction to anionic bacterial membranes.
Amphipathicity: Arranging hydrophobic and hydrophilic residues to promote membrane interaction and disruption.
Structural Stability: Modifying the sequence to retain the core β-sheet fold that is central to LCI's structure.
More recent methodologies leverage machine learning and protein language models. nih.govnih.gov These approaches can generate vast libraries of novel peptide sequences by making subtle modifications to the embeddings of a known peptide like Lci. nih.gov The resulting candidates can then be computationally screened for predicted activity and stability before being selected for experimental synthesis and validation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for LCI Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comcreative-peptides.com For LCI, QSAR can be used to guide the design of derivatives with enhanced antimicrobial potency or improved selectivity.
The QSAR process for LCI derivatives would involve several key steps:
Data Set Generation: A library of LCI analogs is created, typically by making systematic amino acid substitutions. The antimicrobial activity of each analog is then experimentally measured.
Descriptor Calculation: The physicochemical properties of each peptide are calculated and represented as numerical values known as molecular descriptors. These can include properties like molecular weight, net charge, hydrophobicity, and secondary structure propensity. mdpi.com
Model Building: Using statistical methods or machine learning algorithms (e.g., Random Forest, Partial Least Squares), a mathematical model is built that links the descriptors to the observed antimicrobial activity. mdpi.comresearchgate.net
Model Validation and Prediction: The model's predictive power is tested on an external set of peptides. Once validated, the QSAR model can be used to predict the activity of new, purely theoretical LCI derivatives, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov
This approach accelerates the design-build-test cycle by reducing the need for laborious and expensive screening of large peptide libraries. nih.gov
| QSAR Descriptor Category | Examples | Relevance to LCI Activity |
|---|---|---|
| Physicochemical Properties | Net charge, molecular weight, isoelectric point, hydrophobicity. mdpi.com | Crucial for the initial electrostatic attraction to and subsequent interaction with bacterial membranes. |
| Structural Descriptors | Alpha-helix or beta-sheet propensity, hydrophobic moment. mdpi.com | Relates to the peptide's ability to adopt its active conformation (the β-sheet fold) upon membrane binding. |
| Topological Descriptors | Connectivity indices, shape indices. | Quantifies the overall size, shape, and branching of the peptide molecule. |
| Amino Acid Composition | Frequency of specific amino acids (e.g., lysine, tryptophan). nih.gov | Certain residues are known to contribute disproportionately to antimicrobial activity and membrane interaction. |
Q & A
Q. What experimental methods are recommended for structural characterization of Lci, and how do they inform its antimicrobial activity?
Lci’s solution structure was determined using nuclear magnetic resonance (NMR) spectroscopy , revealing a unique four-strand antiparallel β-sheet topology without disulfide bridges or cyclic structures . This structural insight is critical for understanding its mechanism of action, as β-sheet-rich antimicrobial peptides (AMPs) often disrupt microbial membranes. Researchers should combine NMR with circular dichroism (CD) to validate secondary structures and molecular dynamics (MD) simulations to model membrane interactions .
Q. How can researchers identify functional regions (e.g., active sites) within the Lci sequence?
Truncation and mutagenesis studies are key. For example, the aromatic-rich C-terminal region of Lci (residues 30–47) has been shown to exhibit potent antimicrobial activity independently. Researchers should synthesize peptide fragments (e.g., via solid-phase peptide synthesis) and test their efficacy against target pathogens (e.g., Xanthomonas campestris) using minimum inhibitory concentration (MIC) assays .
Advanced Research Questions
Q. How can conflicting data on Lci’s active regions be resolved?
Discrepancies in identifying critical residues (e.g., C-terminal vs. N-terminal contributions) require combinatorial approaches:
Q. What experimental designs are optimal for studying Lci’s resistance mechanisms in pathogens?
Use transcriptomic profiling (RNA-seq) of pathogens exposed to sublethal Lci doses to identify upregulated resistance genes (e.g., efflux pumps, membrane modification enzymes). Pair this with proteomic analysis (LC-MS/MS) to detect post-translational changes. For example, Burkholderia species upregulate lipid A modification enzymes to resist cationic AMPs like Lci .
Q. How can computational tools enhance Lci’s design and optimization?
Integrate machine learning models (e.g., AMPredictor) with molecular docking to predict Lci variants with improved stability or broader-spectrum activity. For instance, AI frameworks trained on APD3 data can propose mutations to enhance charge (+2 to +4) or hydrophobicity (e.g., substituting glycine with tryptophan) .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing Lci’s dose-response data?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate MIC50/90 values. For high-throughput screening, apply principal component analysis (PCA) to cluster peptide variants by efficacy and toxicity .
Q. How should researchers validate Lci’s selectivity between microbial and mammalian cells?
Perform hemolysis assays (e.g., using red blood cells) and cytotoxicity tests (e.g., MTT assays on human keratinocytes) in parallel with antimicrobial assays. Lci’s selectivity index (SI = HC50/MIC) should exceed 10 for therapeutic potential .
Data Contradictions and Resolution Strategies
Key Research Findings
Q. Authoritative Resources
- APD3 : https://aps.unmc.edu/
- CAMP : https://camp.bicnirrh.res.in/
- NMR Data for Lci : PDB ID 2L9Q .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
